![molecular formula C15H11ClN2O4 B13754467 N-[2-(2-chlorobenzoyl)-4-nitrophenyl]acetamide CAS No. 631861-76-2](/img/structure/B13754467.png)
N-[2-(2-chlorobenzoyl)-4-nitrophenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(2-chlorobenzoyl)-4-nitrophenyl]acetamide is an organic compound with the molecular formula C15H10Cl2N2O4. It is known for its role as an impurity in the synthesis of clonazepam, a medication used to treat seizures and panic disorders . The compound is characterized by its pale yellow color and solid form .
Preparation Methods
The synthesis of N-[2-(2-chlorobenzoyl)-4-nitrophenyl]acetamide involves multiple steps. One common method includes the reaction of dibenzamide with 2-chloroacetic acid under specific conditions, followed by nitration to obtain the target product . Industrial production methods often involve similar multi-step processes, ensuring high purity and yield.
Chemical Reactions Analysis
N-[2-(2-chlorobenzoyl)-4-nitrophenyl]acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce the nitro group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide group, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-[2-(2-chlorobenzoyl)-4-nitrophenyl]acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial properties.
Medicine: As an impurity in clonazepam, it is relevant in pharmaceutical research and quality control.
Industry: It is used in the production of pesticides, antibacterial agents, and anti-tumor drugs.
Mechanism of Action
The mechanism of action of N-[2-(2-chlorobenzoyl)-4-nitrophenyl]acetamide involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
N-[2-(2-chlorobenzoyl)-4-nitrophenyl]acetamide can be compared with similar compounds such as:
2-Bromo-N-[2-(2-chlorobenzoyl)-4-nitrophenyl]acetamide: This compound has a bromine atom instead of a chlorine atom, which can affect its reactivity and applications.
2-Chloro-N-(4-chloro-2-(2-chlorobenzoyl)phenyl)acetamide: This compound has an additional chlorine atom on the phenyl ring, which can influence its chemical properties and uses.
The uniqueness of this compound lies in its specific structure and the resulting chemical and biological properties.
Properties
CAS No. |
631861-76-2 |
|---|---|
Molecular Formula |
C15H11ClN2O4 |
Molecular Weight |
318.71 g/mol |
IUPAC Name |
N-[2-(2-chlorobenzoyl)-4-nitrophenyl]acetamide |
InChI |
InChI=1S/C15H11ClN2O4/c1-9(19)17-14-7-6-10(18(21)22)8-12(14)15(20)11-4-2-3-5-13(11)16/h2-8H,1H3,(H,17,19) |
InChI Key |
KKAWPHZVPHAUPY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)C2=CC=CC=C2Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7,18-bis(3-methoxypropyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B13754386.png)
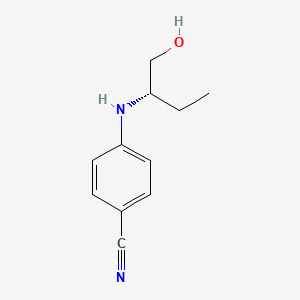
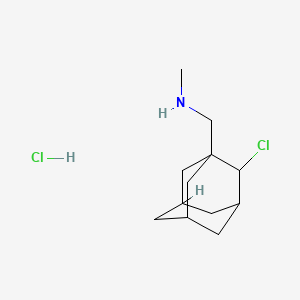

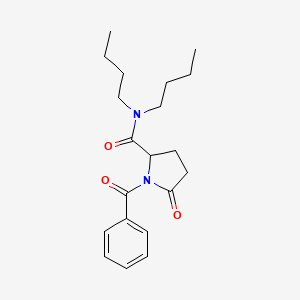
![carbamimidoyl-[2-(3,4,5-trimethoxybenzoyl)oxyethyl]azanium;chloride](/img/structure/B13754416.png)
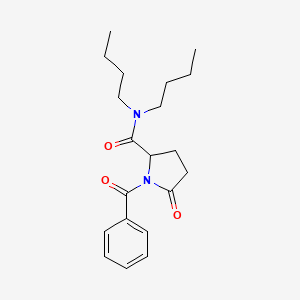
![2,7-Naphthalenedisulfonic acid, 4-amino-3-[(2,5-dichlorophenyl)azo]-5-hydroxy-6-(1-naphthalenylazo)-, disodium salt](/img/structure/B13754426.png)
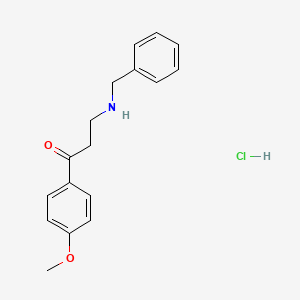

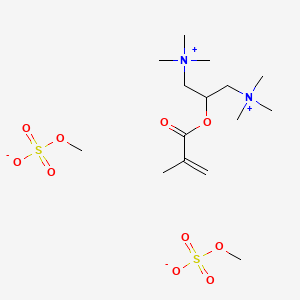
![4-[([1,1'-Biphenyl]-4-yloxy)methyl]-2-(bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane](/img/structure/B13754458.png)
![4-[(2Z)-2-[(E)-3-[3,3-dimethyl-1-(4-sulfobutyl)indol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonic acid](/img/structure/B13754461.png)
